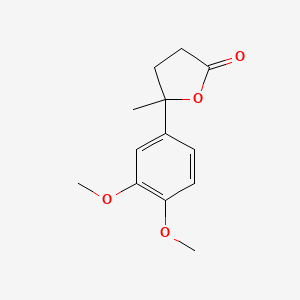
5-(3,4-Dimethoxyphenyl)-5-methyl-dihydro-2-furanone
Cat. No. B8347547
M. Wt: 236.26 g/mol
InChI Key: QHCJUIWHWYHXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06011060
Procedure details


100 ml of a 0.1 M solution of samarium(II) iodide in tetrahydrofuran is mixed, with oxygen carefully excluded, with the solution of 710 mg of 3,4-dimethoxyacetophenone, 500 mg of methyl acrylate and 350 mg of tert-butanol in 5 ml of tetrahydrofuran. The reaction solution is mixed thoroughly, allowed to stand for two hours at room temperature and then poured into 100 ml of 20% hydrochloric acid. It is stirred for two hours at room temperature and extracted with diethyl ether. The ether phase is washed with sodium thiosulfate solution and water, dried on sodium sulfate and concentrated by evaporation in a vacuum. The oily residue is chromatographed on a silica gel column (Kromasil 100/10 μm) with a hexane-tert-butyl methyl ether mixture (4:1). 570 mg of (R,S)-5-(3,4-dimethoxyphenyl)-5-methyl-dihydro-2-furanone is eluted, melting point 71.2° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One









Identifiers


|
REACTION_CXSMILES
|
[I-].[Sm+2].[I-].O=O.[CH3:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)=[O:8].[C:19](OC)(=[O:22])[CH:20]=C.Cl.O1CCC[CH2:27]1>C(O)(C)(C)C>[CH3:18][O:17][C:11]1[CH:10]=[C:9]([C:7]2([CH3:27])[O:8][C:19](=[O:22])[CH2:20][CH2:6]2)[CH:14]=[CH:13][C:12]=1[O:15][CH3:16] |f:0.1.2|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Sm+2].[I-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
710 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)OC)OC
|
Step Three
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
350 mg
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
It is stirred for two hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction solution is mixed thoroughly
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether phase is washed with sodium thiosulfate solution and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue is chromatographed on a silica gel column (Kromasil 100/10 μm) with a hexane-tert-butyl methyl ether mixture (4:1)
|
WASH
|
Type
|
WASH
|
|
Details
|
570 mg of (R,S)-5-(3,4-dimethoxyphenyl)-5-methyl-dihydro-2-furanone is eluted
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1(CCC(O1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
